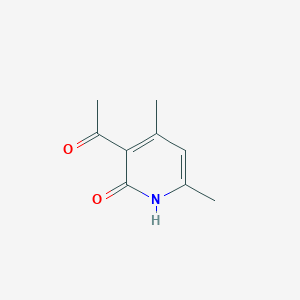

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a chemical compound with the CAS Number: 16151-14-7 . It has a molecular weight of 165.19 and its IUPAC name is 3-acetyl-4,6-dimethyl-2 (1H)-pyridinone .

Molecular Structure Analysis

The InChI code for “3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is 1S/C9H11NO2/c1-5-4-6 (2)10-9 (12)8 (5)7 (3)11/h4H,1-3H3, (H,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one” is a solid compound .科学的研究の応用

Synthetic Approaches and Biological Importance

The compound 3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one belongs to the class of 1,4-dihydropyridines, which are significant nitrogen-containing heterocyclic compounds. These compounds are recognized for their role as a fundamental structure in numerous drugs and as starting materials in synthetic organic chemistry due to their biological applications. Recent research has focused on developing atom economy reactions, which are efficient and environmentally benign for the synthesis of bioactive 1,4-dihydropyridines. It has been noted that most 1,4-DHPs are prepared through the Hantzsch Condensation reaction. Additionally, the active methylene groups used for 1,4-DHPs can also be utilized to prepare more biologically active compounds, offering a promising avenue for future research by comparing their SARS activity (Sohal, 2021).

Catalytic Role in Synthesis of Bioactive Molecules

3,4-Dihydropyran derivatives, related to the dihydropyridine class, are well established as chiral building blocks in the synthesis of bioactive molecules and natural products. The synthesis strategies vary, utilizing different reagents and asymmetric induction techniques involving chiral metal complexes and various organocatalysts. The vast number of reviewed papers underlines the substantial role of 3,4-dihydropyran derivatives and by extension, the dihydropyridine class, in achieving a high level of control in molecular complexity, which is critical for the synthesis of complex organic compounds (Desimoni, Faita, & Quadrelli, 2018).

Potential Therapeutic Applications

Further highlighting the importance of dihydropyridines, 1,4-DHPs specifically have been identified as potent Voltage-Gated Calcium Channel (VGCC) antagonists. They demonstrate a range of therapeutic effects including acting as anti-hypertensive, anti-anginal, anti-tumor, anti-inflammatory, anti-tubercular, anti-cancer, anti-hyperplasia, anti-mutagenic, anti-dyslipidemic, and anti-ulcer agents. The diversity of therapeutic applications emphasizes the multifunctional nature of the basic nucleus of 1,4-DHP, suggesting its potential for further research and development into a broader range of medicinal applications (Mishra, Bajpai, & Rai, 2019).

特性

IUPAC Name |

3-acetyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-4-6(2)10-9(12)8(5)7(3)11/h4H,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZYYMHZCULYSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367861 |

Source

|

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4,6-dimethyl-1,2-dihydropyridin-2-one | |

CAS RN |

16151-14-7 |

Source

|

| Record name | 3-acetyl-4,6-dimethyl-1H-pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)